2-Ethoxy-6-methylpyridine 2-Ethoxy-6-methylpyridine
Brand Name: Vulcanchem
CAS No.: 18617-77-1
VCID: VC21274452
InChI: InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3
SMILES: CCOC1=CC=CC(=N1)C
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2-Ethoxy-6-methylpyridine

CAS No.: 18617-77-1

Cat. No.: VC21274452

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-6-methylpyridine - 18617-77-1

Specification

CAS No. 18617-77-1
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 2-ethoxy-6-methylpyridine
Standard InChI InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3
Standard InChI Key JIKCUGHIEOGWTB-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=N1)C
Canonical SMILES CCOC1=CC=CC(=N1)C

Introduction

Chemical Structure and Properties

Molecular Structure

2-Ethoxy-6-methylpyridine features a six-membered aromatic ring with a nitrogen atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 6. This structural arrangement significantly influences its chemical behavior and reactivity patterns. The electron-withdrawing effect of the nitrogen in the aromatic ring, combined with the electron-donating properties of the substituents, creates a distinctive electronic distribution that affects its ability to engage in various chemical interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-Ethoxy-6-methylpyridine are crucial for understanding its behavior in various applications. Table 1 summarizes the key properties of this compound based on available data.

Table 1: Physical and Chemical Properties of 2-Ethoxy-6-methylpyridine

PropertyValueSource
AppearanceNot specified in sources-
Molecular FormulaC₈H₁₁NO
SolubilitySoluble in organic solvents
FlammabilitySee safety section
Auto-ignition TemperatureNot available
Decomposition TemperatureNot available
Refractive IndexNot available
Vapor PressureNot available
Vapor DensityNot available

The nitrogen atom in the pyridine ring contributes to the compound's basicity, while the ethoxy group enhances its solubility in organic solvents. These properties make 2-Ethoxy-6-methylpyridine particularly valuable in organic synthesis applications where specific solubility and reactivity profiles are required. The presence of the methyl group at position 6 further modulates the electronic properties of the molecule, influencing its behavior in various chemical environments.

Synthesis Methods

Common Synthetic Approaches

Multiple synthetic routes exist for producing 2-Ethoxy-6-methylpyridine, each with its advantages depending on desired yield, purity, and available starting materials. One approach involves the alkylation of pyridine derivatives, while others utilize condensation reactions to achieve the desired structure. The versatility of these synthetic pathways allows for modifications based on specific requirements for yield optimization and purity enhancement.

Patent-Based Synthesis Method

A notable synthesis method is documented in patent CN105237468B, which describes a process for synthesizing 2-ethoxy pyridines . Although the patent primarily focuses on 2-hydroxyethylpyridine, the methodology provides valuable insights that can be adapted for 2-Ethoxy-6-methylpyridine synthesis. The patent describes a reaction using 2-picoline (2-methylpyridine) and paraformaldehyde as starting materials, with DMF as a solvent and oxalic acid as a catalyst .

The reaction equation presented in the patent demonstrates an efficient nucleophilic addition process. The polar solvent DMF activates the pyridine ring, enhancing the activity of the side methyl group and increasing the probability of the carbon atom attacking formaldehyde . This approach represents a significant advancement in synthesis methodology, offering improved conversion rates compared to previous methods.

Table 2: Key Parameters for Synthesis Based on Patent CN105237468B

ParameterValue/ConditionNote
Temperature Range110-120°CFor optimal reaction conditions
Reaction Time30-40 hoursUnder reflux conditions
CatalystOxalic acidActs as acidic catalyst
SolventDMFEnhances reactivity of starting materials
Molar Ratio (2-methyl pyridine:paraformaldehyde)Specified in patentOptimized for yield
Collection Temperature110-120°CFor product distillation under reduced pressure

This synthetic approach demonstrates the importance of solvent choice and reaction conditions in achieving effective conversion of starting materials to the desired pyridine derivative.

Chemical Reactivity

Reactivity Profile

2-Ethoxy-6-methylpyridine exhibits reactivity patterns characteristic of substituted pyridines, with behavior influenced by both the pyridine ring and its functional groups. The compound participates in various chemical reactions due to its structural features, making it a versatile building block for synthesizing more complex molecules.

Key Reaction Types

The compound can undergo several types of chemical transformations:

  • Nucleophilic substitution reactions, particularly at the ethoxy group position

  • Electrophilic substitution reactions, though these are typically more challenging due to the electron-deficient nature of the pyridine ring

  • Coordination with metal ions through the nitrogen atom, which can serve as a ligand in various complexes

  • Hydrogen bonding interactions via the nitrogen atom

These reaction capabilities highlight why 2-Ethoxy-6-methylpyridine serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Applications and Uses

2-Ethoxy-6-methylpyridine finds application across multiple domains due to its unique structure and reactivity. The primary applications include:

Pharmaceutical Intermediates

In medicinal chemistry, the compound may serve as a ligand for various receptors or enzymes due to its ability to form hydrogen bonds and coordinate with metal ions. This makes it valuable in drug discovery processes, particularly for compounds targeting specific biological pathways or receptors.

Synthetic Building Blocks

The compound functions as an important building block in organic synthesis, enabling the creation of more complex molecular structures through its functional group reactivity. Its ability to participate in diverse chemical transformations makes it particularly useful when constructing elaborate molecules with specific spatial arrangements.

Additional Applications

While detailed information on commercial applications is limited in the provided sources, the compound's chemical properties suggest potential uses in catalyst development, material science applications, and as a reagent in specialized chemical processes.

Hazard TypeClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

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